4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Hydrazone Formation: The hydrazinyl group is introduced by reacting the triazine derivative with hydrazine or its derivatives.
Benzylidene Formation: The final step involves the condensation of the hydrazinyl group with 2,4-dimethoxybenzaldehyde to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the hydrazinyl moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- 4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-aminophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
Uniqueness
The unique combination of functional groups in 4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine provides distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N8O4 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24N8O4/c1-33-18-10-5-15(19(13-18)34-2)14-23-28-21-25-20(26-22(27-21)29-11-3-4-12-29)24-16-6-8-17(9-7-16)30(31)32/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,24,25,26,27,28)/b23-14- |
InChI Key |
KTEWRFVXOKMFHH-UCQKPKSFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4)OC |
Origin of Product |
United States |
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